4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- A study by Saeed et al. (2015) in "RSC Advances" reported the synthesis of benzamide derivatives, showcasing their potential in drug chemistry due to their ability to bind nucleotide protein targets. This research highlights the synthetic process and potential biological applications of benzamide compounds (Saeed et al., 2015).
Antimicrobial Activity :
- Ghorab et al. (2017) in the "Arabian Journal of Chemistry" conducted a study on benzamide derivatives, finding significant antimicrobial activity against various bacteria and fungi. This research emphasizes the antimicrobial potential of benzamide compounds (Ghorab et al., 2017).
Anticonvulsant Activity :
- Research by Lambert et al. (1995) in "Pharmacy and Pharmacology Communications" explored the anticonvulsant activity of benzamide analogues. This study provides insights into the potential use of benzamide compounds in treating seizures (Lambert et al., 1995).
Antiviral Activity :
- A study by Hebishy et al. (2020) in "ACS Omega" focused on the synthesis of benzamide-based compounds and their antiviral activities against the H5N1 influenza virus, suggesting their potential as antiviral agents (Hebishy et al., 2020).
Anti-Inflammatory and Analgesic Agents :
- Abu‐Hashem et al. (2020) in "Molecules" synthesized novel benzamide derivatives, which exhibited significant anti-inflammatory and analgesic activities. This research contributes to understanding the therapeutic potential of benzamide compounds in pain and inflammation management (Abu‐Hashem et al., 2020).
Dopamine Receptor Ligands :
- Leopoldo et al. (2002) in "Journal of Medicinal Chemistry" explored the structure-affinity relationship of benzamide derivatives as dopamine receptor ligands. This research is significant for understanding the role of benzamide compounds in neuropsychopharmacology (Leopoldo et al., 2002).
Mechanism of Action
Target of Action
Similar benzamide derivatives have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain.
Mode of Action
It’s suggested that similar compounds interact with their targets through hydrogen bonds and π-π interactions . These interactions could potentially inhibit the activity of the target enzyme, affecting its normal function.
Biochemical Pathways
If the compound inhibits sdh as other benzamide derivatives do , it would affect the citric acid cycle and the electron transport chain, potentially disrupting energy production in cells.
Result of Action
If the compound acts as an sdh inhibitor, it could potentially disrupt energy production in cells, leading to cell death .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-5-30-21-13-12-19(24-25-21)17-7-6-15(2)20(14-17)23-22(27)16-8-10-18(11-9-16)31(28,29)26(3)4/h6-14H,5H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXGYMQFZYJYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.